1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a piperazine ring with pyrazolo[3,4-d]pyrimidine and pyridine moieties, which contribute to its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The compound interacts with its targets through a series of hydrogen bonds , hydrophobic C–H…π and π…π interactions . It realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
Compounds with similar structures have been shown to impact theAbelson tyrosine kinase domain , which is characteristic for certain genes . This interaction can lead to changes in cell signaling pathways, potentially affecting cell growth and division .
Pharmacokinetics
Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans .
Result of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases, which could potentially lead to changes in cell signaling, growth, and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[3,4-d]pyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the piperazine ring: The final step involves the nucleophilic substitution of the pyrazolo[3,4-d]pyrimidine derivative with 1-(4-methylpyridin-2-yl)piperazine under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its role in modulating biological pathways, particularly those involving cell cycle regulation and apoptosis.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit cyclin-dependent kinases (CDKs) and other molecular targets
Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities, particularly in cancer treatment.
Pyridine derivatives: Compounds containing the pyridine moiety also show diverse pharmacological properties, including antimicrobial and anti-inflammatory activities
Uniqueness
1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to inhibit CDKs and induce apoptosis makes it a particularly promising candidate for cancer therapy .
Properties
IUPAC Name |
4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7/c1-16-7-8-22-19(13-16)26-9-11-27(12-10-26)20-18-14-25-28(21(18)24-15-23-20)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXJHOWKLBDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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